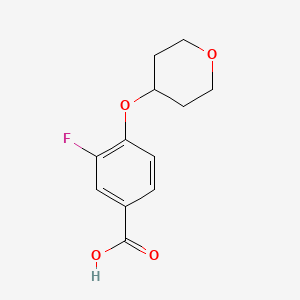

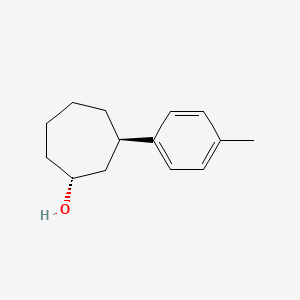

(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

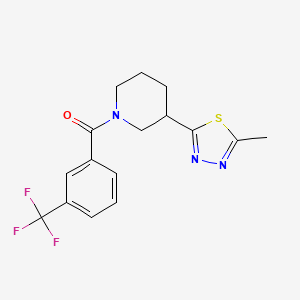

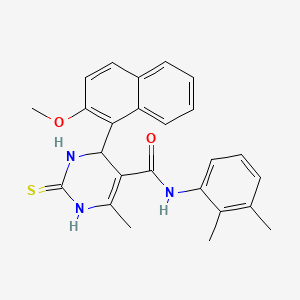

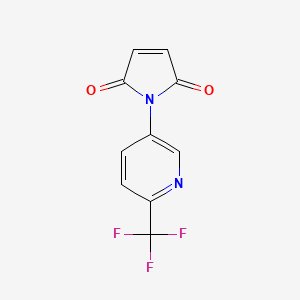

Molecular Structure Analysis

The molecule contains a seven-membered cycloheptane ring, which can exist in various conformations. The most stable conformation would minimize steric hindrance . The 4-methylphenyl group is a type of aromatic ring, which contributes to the molecule’s stability and reactivity.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol” would be influenced by its functional groups. For example, the presence of the hydroxyl group could enable hydrogen bonding, affecting the compound’s solubility and boiling point. The 4-methylphenyl group could contribute to the compound’s overall hydrophobicity .

Scientific Research Applications

Molecular Recognition

Optically pure compounds obtained via chemical and bio-catalytic steps, similar to (1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol, have been used as chiral solvating agents for molecular recognition. These agents facilitate the discrimination of isomers of α-substituted carboxylic acids, phosphoric acids, and amino acids through NMR or fluorescence spectroscopy. This application is significant in analytical chemistry for the quantitative determination of complex mixtures (Khanvilkar & Bedekar, 2018).

Stereoselective Synthesis

Research on dipeptides incorporating phenylalanine cyclohexane derivatives highlights the influence of side chain restriction and NH···π interaction on β-turn folding modes. Such studies underscore the utility of cyclohexane analogs, akin to this compound, in promoting specific folding patterns in peptides, crucial for developing peptide-based therapeutics (Jiménez et al., 2000).

Cycloaddition Reactions

The compound's structural features suggest its potential in facilitating cycloaddition reactions. For instance, synthesis strategies employing cycloheptane derivatives in natural product synthesis demonstrate this compound's relevance. These reactions are pivotal in constructing complex organic molecules with cycloheptane subunits, offering a convergent strategy for assembling natural product frameworks with seven-membered rings (Yin, He, & Chiu, 2018).

Safety and Hazards

properties

IUPAC Name |

(1R,3R)-3-(4-methylphenyl)cycloheptan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-11-6-8-12(9-7-11)13-4-2-3-5-14(15)10-13/h6-9,13-15H,2-5,10H2,1H3/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLKKNYTLGVDHS-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CCCC[C@H](C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2564613.png)

![[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2564614.png)

![3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564615.png)

![[3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564617.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2564618.png)

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2564621.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2564627.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2564630.png)